(R)-DM-Segphos

Catalog No.
S785196
CAS No.
850253-53-1
M.F
C46H44O4P2
M. Wt
722.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DM-Segphos

CAS Number

850253-53-1

Product Name

(R)-DM-Segphos

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H44O4P2

Molecular Weight

722.8 g/mol

InChI

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3

InChI Key

XJJVPYMFHXMROQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Catalyst for Asymmetric Reactions

(R)-DM-Segphos functions as a ligand for various transition metals, forming complexes that act as catalysts in asymmetric reactions. Some prominent examples include:

  • Nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones: (R)-DM-Segphos facilitates the attachment of an aryl or heteroaryl group (aromatic ring-containing structures) to a specific carbon atom in a ketone molecule, with high enantioselectivity (favoring one enantiomer over the other). Source: Sigma-Aldrich product page:

Enantioselective Synthesis of Heterocycles

(R)-DM-Segphos plays a role in the synthesis of specific heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. Here are two examples:

  • Dihydrobenzofurans and dihydronaphthofurans: This research explores the use of (R)-DM-Segphos in creating these oxygen-containing heterocycles through a combination of olefin isomerization (rearranging double bonds) and an intramolecular Alder-ene reaction (cyclization) catalyzed by rhodium complexes. [Source: scientific literature (citation needed)]

(R)-DM-Segphos is a chiral diphosphine ligand widely utilized in asymmetric catalysis. This compound has garnered attention for its ability to facilitate enantioselective reactions, making it a valuable tool in synthetic organic chemistry. Its structure features two phosphine groups connected by a chiral backbone, which imparts unique stereochemical properties that enhance its catalytic efficacy.

(R)-DM-Segphos is primarily used as a ligand in various metal-catalyzed reactions. Notable reactions include:

  • Enantioselective Synthesis: It has been employed in the Ag(I)-catalyzed synthesis of pyrrolidines and pyrrolizidines, achieving yields up to 93% at ambient temperature .
  • Aryl-Aryl Coupling: The ligand facilitates enantioselective coupling reactions, which are essential for synthesizing biaryl compounds .
  • Hydrogenation Reactions: (R)-DM-Segphos is also used in asymmetric hydrogenation processes, particularly in conjunction with ruthenium complexes .

While (R)-DM-Segphos itself may not exhibit direct biological activity, its role as a catalyst in the synthesis of biologically relevant molecules is significant. The compounds synthesized using this ligand often possess pharmacological properties, making (R)-DM-Segphos an indirect contributor to drug discovery and development.

The synthesis of (R)-DM-Segphos typically involves several steps:

  • Preparation of Chiral Backbone: Starting from commercially available chiral precursors, the chiral backbone is synthesized through a series of reactions.
  • Phosphination: The backbone undergoes phosphination to introduce the phosphine groups. This step is crucial for imparting the desired stereochemistry.
  • Purification: The final product is purified using chromatography techniques to ensure high purity and enantiomeric excess.

(R)-DM-Segphos finds applications primarily in:

  • Asymmetric Catalysis: It is extensively used in synthesizing chiral compounds in pharmaceutical and agrochemical industries.
  • Material Science: Its properties can be exploited in developing new materials with specific optical or electronic characteristics.

Interaction studies involving (R)-DM-Segphos often focus on its coordination with various transition metals. These studies help elucidate the mechanism of action and effectiveness of the ligand in catalyzing specific reactions. For instance, studies have shown that (R)-DM-Segphos forms stable complexes with silver and palladium, enhancing their catalytic properties for enantioselective transformations .

Several compounds share structural similarities with (R)-DM-Segphos, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Properties
(R)-DTBM-SegphosSimilar diphosphine structureEnhanced stability and reactivity
(R)-MeO-BIPHEPBidentate ligand with methoxy groupsGreater solubility in polar solvents
(S,S)-BINAPBidentate phosphine ligandWidely used in palladium-catalyzed reactions
(R)-Ph-BPEPhosphine ligand with phenyl groupsHigher selectivity in certain reactions

(R)-DM-Segphos stands out due to its specific chiral configuration and effectiveness in a wide range of asymmetric reactions, making it particularly valuable for synthesizing complex chiral molecules.

XLogP3

11.5

Dates

Modify: 2023-08-15

Explore Compound Types